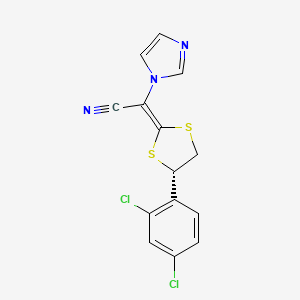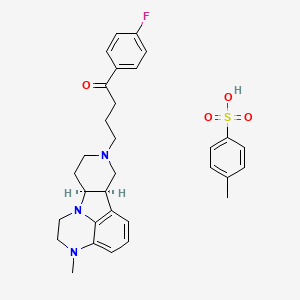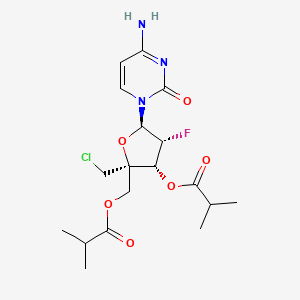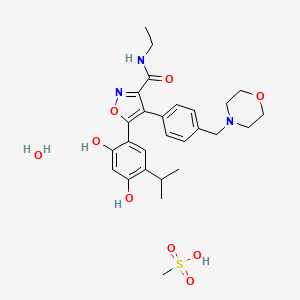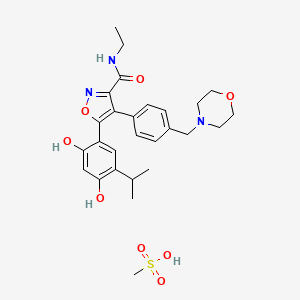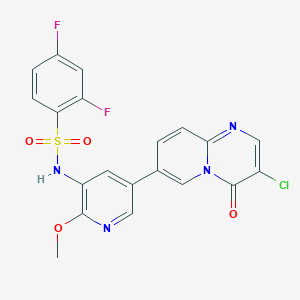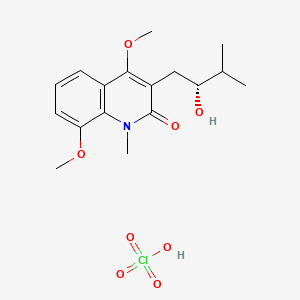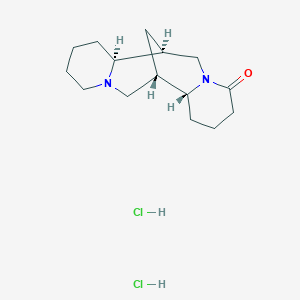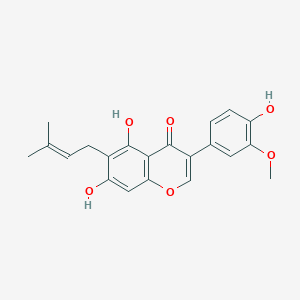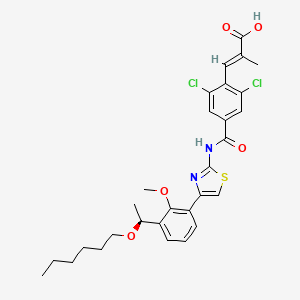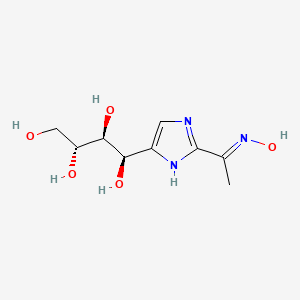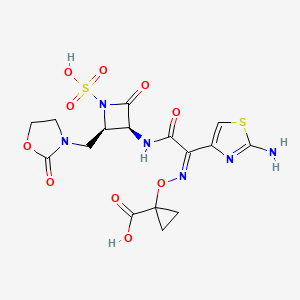
Ancremonam
概要
説明
アンクレモナムは、モノ環状β-ラクタム(モノバクタム)系抗生物質として分類される合成有機化合物です。 カルバペネム耐性腸内細菌科に対する活性が特に高く、メタロβ-ラクタマーゼおよびセリンβ-ラクタマーゼの両方に対して安定であることが注目されています 。この化合物は、抗生物質耐性菌感染症の治療における可能性があることから注目を集めています。
準備方法
合成経路と反応条件: アンクレモナムは、β-ラクタム環の形成を含む一連の化学反応によって合成されます。主なステップには以下が含まれます。
β-ラクタム環の形成: これは、特定の条件下で適切な前駆体分子の環化を伴います。
工業生産方法: アンクレモナムの工業生産には、高収率と高純度を保証するための最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、通常、以下が含まれます。
バッチ式反応器または連続フロー反応器: これらは、反応条件を正確に制御するために使用されます。
化学反応の分析
反応の種類: アンクレモナムは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。
還元: この反応は、水素の添加または酸素の除去を伴います。
一般的な試薬と条件:
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
置換試薬: ハロゲンや求核剤など.
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化誘導体をもたらす可能性がありますが、置換反応はさまざまな置換β-ラクタム化合物を生成する可能性があります .
科学的研究の応用
アンクレモナムは、以下を含む幅広い科学研究応用を有しています。
化学: β-ラクタム化学の研究や、新しい抗生物質の開発のためのモデル化合物として使用されます。
生物学: 細菌の耐性機構やβ-ラクタマーゼの役割を研究するために使用されます。
医学: 抗生物質耐性菌が原因の感染症の治療における潜在的な用途について調査されています。
産業: 新しい抗生物質やその他の医薬品開発に使用されます .
作用機序
アンクレモナムは、細菌細胞壁合成を阻害することによって抗菌効果を発揮します。それは、ペニシリン結合タンパク質(PBP)に結合し、これは細菌細胞壁中のペプチドグリカン鎖の架橋に不可欠です。 この阻害は、細胞壁の弱体化につながり、最終的には細菌細胞の溶解を引き起こします .
類似化合物:
アズトレオナム: 同様の作用機序を持つ別のモノバクタム系抗生物質。
カルモナム: 同様の構造的特徴を持つ合成モノバクタム。
チゲモナム: 同様の抗菌特性を持つ別のβ-ラクタム系抗生物質
アンクレモナムの独自性: アンクレモナムは、メタロβ-ラクタマーゼやセリンβ-ラクタマーゼを含む、幅広いβ-ラクタマーゼに対して安定であることが特徴です。 これにより、アンクレモナムは、カルバペネム耐性腸内細菌科に対して特に効果的であり、他の類似化合物よりも大きな利点があります .
類似化合物との比較
Aztreonam: Another monobactam antibiotic with a similar mechanism of action.
Carumonam: A synthetic monobactam with similar structural features.
Tigemonam: Another β-lactam antibiotic with similar antibacterial properties
Uniqueness of Ancremonam: this compound is unique due to its stability against a wide range of β-lactamases, including metallo- and serine β-lactamases. This makes it particularly effective against carbapenem-resistant Enterobacteriaceae, a significant advantage over other similar compounds .
特性
IUPAC Name |
1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxycyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O10S2/c17-14-18-7(6-33-14)9(20-32-16(1-2-16)13(25)26)11(23)19-10-8(5-21-3-4-31-15(21)27)22(12(10)24)34(28,29)30/h6,8,10H,1-5H2,(H2,17,18)(H,19,23)(H,25,26)(H,28,29,30)/b20-9-/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTGYTRQUBRVDW-NRABZWKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C(N(C3=O)S(=O)(=O)O)CN4CCOC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3[C@H](N(C3=O)S(=O)(=O)O)CN4CCOC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810051-96-7 | |
| Record name | Ancremonam [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1810051967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANCREMONAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29H7N9XI1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)
